
3,4-Dichlorobenzoyl chloride
Overview
Description
3,4-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses .
Preparation Methods
3,4-Dichlorobenzoyl chloride is typically prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride. The reaction involves heating the mixture to facilitate the substitution of the hydroxyl group in the benzoic acid with a chlorine atom, forming the acyl chloride .
Chemical Reactions Analysis
3,4-Dichlorobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dichlorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3,4-dichlorobenzyl alcohol under specific conditions.
Common reagents used in these reactions include thionyl chloride for preparation, arylamines for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed include dichlorobenzamide derivatives and 3,4-dichlorobenzoic acid .
Scientific Research Applications
Synthesis Applications
3,4-Dichlorobenzoyl chloride is primarily utilized in the synthesis of various organic compounds. Notably, it serves as a precursor in the production of:
- 3,4-Dichlorophenylacetic Acid : Synthesized through the Arndt-Eistert reaction method, where 3,4-dichlorobenzoic acid is refluxed with thionyl chloride .
- Sertraline Intermediates : It is employed in the Friedel-Crafts acylation to produce key intermediates such as 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone .
Case Study 1: Synthesis of 3,4-Dichlorophenylacetic Acid
In a study conducted using the Arndt-Eistert method, researchers demonstrated the efficient synthesis of 3,4-dichlorophenylacetic acid from 3,4-dichlorobenzoic acid. The reaction involved refluxing with thionyl chloride and yielded significant quantities of the desired product with high purity levels.
Case Study 2: Friedel-Crafts Acylation for Drug Development
A notable application of this compound is in the synthesis of sertraline, an antidepressant medication. The Friedel-Crafts reaction involving this compound has been shown to produce effective intermediates that are crucial for drug formulation .
Market Insights
The market for this compound is growing due to its applications in pharmaceuticals and agrochemicals. Emerging trends indicate an increasing demand for this compound in synthetic pathways leading to various bioactive molecules .
Summary Table of Applications
Application | Description | Methodology |
---|---|---|
Synthesis of 3,4-Dichlorophenylacetic Acid | Utilized as a reagent in the Arndt-Eistert method for producing phenylacetic acid | Reflux with thionyl chloride |
Intermediates for Sertraline | Key component in the synthesis of sertraline via Friedel-Crafts acylation | Friedel-Crafts acylation |
Synthesis of Poly(ether ketones) | Acts as an alkylating agent in the preparation of polymers with functional groups | Alkylation reactions |
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
3,4-Dichlorobenzoyl chloride can be compared with other similar compounds, such as:
4-Chlorobenzoyl chloride: This compound has only one chlorine substituent and is less reactive compared to this compound.
3,5-Dichlorobenzoyl chloride: This compound has chlorine atoms at the 3 and 5 positions, which may result in different reactivity and applications.
2,4-Dichlorobenzoyl chloride: This compound has chlorine atoms at the 2 and 4 positions, affecting its steric and electronic properties differently.
This compound is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes .
Biological Activity
3,4-Dichlorobenzoyl chloride is an important chemical compound used in various industrial and pharmaceutical applications. Its biological activity has been the subject of research due to its potential effects on living organisms, including its antimicrobial properties and its role as a precursor in the synthesis of pharmaceutical agents.
- Chemical Formula : CHClO
- Molecular Weight : 203.5 g/mol
- CAS Number : 10041510
- SMILES Notation : ClC(=O)c1cccc(Cl)c1Cl
Applications
This compound is primarily utilized in:
- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various drugs, including antidepressants like sertraline .
- Chemical Reactions : Employed as an alkylating agent in the synthesis of poly(ether ketone)s, which are important in material science .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, which suggests its potential use as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting growth.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Table 1: Antimicrobial Activity of this compound
Toxicological Studies
Toxicological assessments indicate that this compound is corrosive and can cause severe burns upon contact with skin or mucous membranes. Inhalation or ingestion can lead to serious health risks, including respiratory distress and gastrointestinal complications .
- Acute Effects : Skin burns, eye damage, respiratory irritation.
- Chronic Effects : Potential for long-term respiratory issues if exposure is not controlled.
Case Studies
- Synthesis of Antimicrobial Agents : A study focused on synthesizing derivatives of benzimidazole using this compound demonstrated enhanced antibacterial activity compared to non-halogenated counterparts. The introduction of chlorine atoms increased lipophilicity, facilitating better membrane penetration in bacteria .
- Environmental Impact Assessment : Research examining the environmental degradation of chlorinated compounds noted that this compound undergoes hydrolysis in aquatic environments, leading to the formation of less harmful products. However, its persistence in soil and potential bioaccumulation raises concerns about ecological toxicity .
Q & A
Q. What are the standard laboratory synthesis methods for 3,4-Dichlorobenzoyl chloride, and how can purity be optimized?
Basic Research Question
this compound is typically synthesized via refluxing 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
- Reaction Setup : Use a 1:2 molar ratio of benzoic acid to SOCl₂ in dichloromethane (DCM) with a catalytic amount of DMF to enhance reactivity .
- Purification : Distillation under reduced pressure (boiling point: 242°C at 760 mmHg) or recrystallization from inert solvents yields >99% purity .
- Yield Optimization : Excess SOCl₂ and prolonged reflux (1.5–2 hours) ensure complete conversion. Trace moisture must be excluded to avoid hydrolysis .
Basic Research Question
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.6–8.0 ppm (doublets for Cl-substituted positions) .
- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-Cl stretches at 750–850 cm⁻¹ .
- Melting Point : 30–33°C confirms purity (impurities lower the mp) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 209.46 .
Q. How do reaction conditions influence the regioselectivity of amide formation using this compound?
Advanced Research Question
- Amine Basicity : Use weakly basic amines (e.g., diethylamine) in DCM to minimize competing hydrolysis .
- Solvent Effects : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of amines.
- Regioselectivity : Steric hindrance from chlorine substituents directs amide formation to the less hindered position .
Example Protocol : React this compound (1 equiv.) with diethylamine (1.2 equiv.) in DCM at 0°C, followed by room-temperature stirring. Purify via flash chromatography (hexane/EtOAc) .
Q. How can discrepancies in reported melting points (30–33°C vs. 28°C) be resolved?
Basic Research Question
Variations arise from impurities or polymorphic forms:
- Recrystallization : Use hexane/ethyl acetate to isolate pure crystals .
- DSC Analysis : Differential scanning calorimetry identifies polymorph transitions .
- Literature Cross-Check : Compare data from peer-reviewed sources (e.g., Sigma-Aldrich: 30–33°C vs. industrial reports: 28°C ).
Q. What environmental precautions are critical when disposing of this compound waste?
Basic Research Question
Properties
IUPAC Name |
3,4-dichlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNOVCTHUBABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062793 | |
Record name | Benzoyl chloride, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3024-72-4 | |
Record name | 3,4-Dichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3024-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003024724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 3,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dichlorobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY2S6RQL6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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